molecular formula C20H14N2OS2 B12202153 3-Benzyl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-Benzyl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12202153
M. Wt: 362.5 g/mol
InChI Key: SKJZRDFLNKGJSV-PDGQHHTCSA-N
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Description

3-Benzyl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a quinoline derivative with a thiazolidinone precursor. Common reagents include aldehydes, amines, and sulfur sources under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis with purification steps like recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline or benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases.

Industry

Industrially, it could be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action for 3-Benzyl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core.

    Quinoline Derivatives: Compounds featuring the quinoline structure.

Uniqueness

What sets 3-Benzyl-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of the thiazolidinone and quinoline moieties, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H14N2OS2

Molecular Weight

362.5 g/mol

IUPAC Name

(5Z)-3-benzyl-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H14N2OS2/c23-19-18(12-15-10-11-21-17-9-5-4-8-16(15)17)25-20(24)22(19)13-14-6-2-1-3-7-14/h1-12H,13H2/b18-12-

InChI Key

SKJZRDFLNKGJSV-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=NC4=CC=CC=C34)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=NC4=CC=CC=C34)SC2=S

Origin of Product

United States

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